molecular formula C13H9N3 B14362274 4-Azido-9H-fluorene CAS No. 91804-57-8

4-Azido-9H-fluorene

Cat. No.: B14362274
CAS No.: 91804-57-8
M. Wt: 207.23 g/mol
InChI Key: NTACENHJSLSBGD-UHFFFAOYSA-N
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Description

4-Azido-9H-fluorene is an organic compound characterized by the presence of an azido group (-N₃) attached to the fluorene structure. Fluorene, also known as 9H-fluorene, is a polycyclic aromatic hydrocarbon with a distinctive structure comprising two benzene rings fused with a five-membered central ring. The azido group imparts unique reactivity to the compound, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-9H-fluorene typically involves the introduction of the azido group to the fluorene structure. One common method is the reaction of 9H-fluorene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the azido derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Azido-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMSO, CH₃CN).

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Alkynes or alkenes, often catalyzed by copper(I) salts (Cu(I)).

Major Products Formed

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Reduction: 4-Amino-9H-fluorene.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-Azido-9H-fluorene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-9H-fluorene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, allowing for further functionalization of the fluorene core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-9H-fluorene is unique due to its polycyclic aromatic structure combined with the azido group, which imparts distinct reactivity and stability. This combination makes it particularly valuable in applications requiring both aromatic stability and azido reactivity.

Properties

CAS No.

91804-57-8

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

4-azido-9H-fluorene

InChI

InChI=1S/C13H9N3/c14-16-15-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2

InChI Key

NTACENHJSLSBGD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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